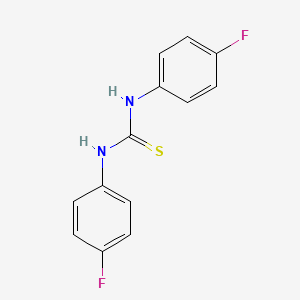

1,3-bis(4-fluorophenyl)thiourea

Description

The exact mass of the compound N,N'-Bis(4-fluorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-bis(4-fluorophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-bis(4-fluorophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQABJUAAUNSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385099 | |

| Record name | N,N'-Bis(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-52-4 | |

| Record name | N,N'-Bis(4-fluorophenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1,3-bis(4-fluorophenyl)thiourea: A Comprehensive Guide for Researchers

An In-depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 1,3-bis(4-fluorophenyl)thiourea, a symmetrical diarylthiourea derivative of significant interest in medicinal chemistry and materials science. We delve into the foundational principles of thiourea chemistry, present a robust and reproducible synthetic protocol, and offer an in-depth analysis of the characterization techniques essential for verifying the compound's identity, purity, and structural integrity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel thiourea-based compounds.

Introduction: The Significance of Fluorinated Diarylthioureas

Thiourea, an organosulfur compound structurally analogous to urea with the oxygen atom replaced by sulfur, has been a cornerstone of organic chemistry since its first synthesis in 1873.[1] The versatility of the thiourea functional group, characterized by its ability to form stable hydrogen bonds and coordinate with metal ions, has propelled its derivatives into diverse fields of application.[1] Substituted thioureas, in particular, offer a modular platform for fine-tuning chemical and physical properties by altering the substituents on the nitrogen atoms.[1]

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] In the context of thioureas, fluorination can significantly impact the compound's electronic properties and its capacity for intermolecular interactions, making fluorinated derivatives like 1,3-bis(4-fluorophenyl)thiourea compelling targets for contemporary research.[1][3] These compounds have shown promise as anticancer agents and as versatile ligands in coordination chemistry.[3]

This guide will provide a comprehensive overview of the synthesis and characterization of 1,3-bis(4-fluorophenyl)thiourea, offering both theoretical insights and practical, step-by-step protocols.

Synthesis of 1,3-bis(4-fluorophenyl)thiourea

The synthesis of symmetrical diarylthioureas can be achieved through several established methods. A common and efficient approach involves the reaction of a primary aromatic amine with carbon disulfide.[4][5] This method is often preferred due to the commercial availability of the starting materials and the generally high yields.

2.1. Underlying Principles and Mechanistic Insights

The reaction of an amine with carbon disulfide is a cornerstone of thiourea synthesis.[5][6] The mechanism proceeds through the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamate intermediate, which can then react with another molecule of the amine to yield the corresponding thiourea.[7] The reaction is often facilitated by a base or can be promoted by various reagents to improve efficiency and yield.[8]

2.2. Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that careful execution of the steps should consistently yield the desired product with high purity.

Materials:

-

4-fluoroaniline

-

Carbon disulfide

-

Ethanol (or other suitable solvent)

-

Pyridine (or another suitable base, optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (2.0 equivalents) in ethanol.

-

With vigorous stirring, add carbon disulfide (1.0 equivalent) dropwise to the solution. The addition should be slow to control any potential exotherm.

-

(Optional) Add a catalytic amount of pyridine to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,3-bis(4-fluorophenyl)thiourea as a white crystalline solid.

2.3. Synthesis Workflow Diagram

Caption: A streamlined workflow for the synthesis of 1,3-bis(4-fluorophenyl)thiourea.

Comprehensive Characterization

Thorough characterization is paramount to confirm the successful synthesis of 1,3-bis(4-fluorophenyl)thiourea and to establish its purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

3.1. Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9][10] The FT-IR spectrum of 1,3-bis(4-fluorophenyl)thiourea is expected to show characteristic absorption bands.

Expected FT-IR Peaks:

-

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the thiourea moiety.[11]

-

C=S Stretching: A peak typically observed in the range of 1200-1300 cm⁻¹, indicative of the thiocarbonyl group.[12]

-

C-N Stretching: Bands in the region of 1100-1400 cm⁻¹ associated with the C-N stretching vibrations.[13]

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

C-F Stretching: A strong absorption band typically found in the 1100-1250 cm⁻¹ region.[2]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.[14]

-

¹H NMR: The proton NMR spectrum of the symmetrically substituted 1,3-bis(4-fluorophenyl)thiourea is expected to be relatively simple.[1] A broad singlet in the downfield region (typically δ 9.0-10.0 ppm) corresponds to the two equivalent N-H protons.[1] The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 178-184 ppm.[15] The signals for the aromatic carbons will also be present, with their chemical shifts influenced by the fluorine substituent.

-

¹⁹F NMR: Due to the chemical equivalence of the two fluorine atoms, the ¹⁹F NMR spectrum is expected to show a single signal, providing a clear confirmation of the symmetrical nature of the molecule.[1]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern.[16] For 1,3-bis(4-fluorophenyl)thiourea (C₁₃H₁₀F₂N₂S), the expected molecular weight is approximately 264.29 g/mol .[][18] The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to this value.

3.2. Physicochemical and Structural Characterization

3.2.1. Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and well-defined melting point range suggests a high degree of purity. The reported melting point for 1,3-bis(4-fluorophenyl)thiourea is around 145 °C.[]

3.2.2. Single-Crystal X-ray Diffraction

For a definitive three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard.[1] This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation in the solid state. X-ray diffraction studies have shown that 1,3-bis(4-fluorophenyl)thiourea typically adopts a trans-trans configuration in its crystalline form.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-H protons and the sulfur atom of the thiourea group (N-H···S), as well as interactions with the fluorine atoms (N-H···F).[1]

3.3. Characterization Data Summary

| Technique | Parameter | Expected Value/Observation |

| Molecular Formula | - | C₁₃H₁₀F₂N₂S |

| Molecular Weight | - | 264.29 g/mol [][18] |

| Melting Point | - | ~145 °C[] |

| FT-IR | N-H stretch | 3100-3400 cm⁻¹ (broad) |

| C=S stretch | 1200-1300 cm⁻¹ | |

| C-F stretch | 1100-1250 cm⁻¹ | |

| ¹H NMR | N-H protons | δ 9.0-10.0 ppm (broad singlet) |

| Aromatic protons | δ 7.0-8.0 ppm (multiplets) | |

| ¹³C NMR | C=S carbon | δ 178-184 ppm |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 264 |

3.4. Characterization Workflow Diagram

Caption: An integrated workflow for the comprehensive characterization of the synthesized compound.

Potential Applications and Future Directions

Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties.[19][20] The introduction of fluorine atoms in 1,3-bis(4-fluorophenyl)thiourea enhances its potential as a therapeutic agent.[2] Recent studies have highlighted the anticancer potential of diarylthiourea compounds.[3]

The ability of the thiourea moiety to act as a ligand for various metal ions also opens up avenues for its use in catalysis and materials science.[1] The continued exploration of fluorinated thioureas is a promising area of research with the potential for significant advancements in both medicine and materials science.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 1,3-bis(4-fluorophenyl)thiourea. By understanding the underlying chemical principles and diligently applying the described protocols, researchers can confidently synthesize and verify this valuable compound. The comprehensive characterization workflow outlined herein ensures the integrity of the synthesized material, which is a critical prerequisite for its application in further research and development endeavors.

References

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]

-

Dai, C., Zhang, H., Li, Y., & Wang, Y. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-40. Available at: [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327-2332. Available at: [Link]

-

Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. (n.d.). Retrieved from [Link]

-

Dai, C., Zhang, H., Li, Y., & Wang, Y. (2019). Synthesis and characterization of thiourea. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). BRIAC. Available at: [Link]

-

Karpińska, M., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 23(10), 2645. Available at: [Link]

-

FT-IR spectra. (n.d.). Retrieved from [Link]

-

Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (2025). ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiourea. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenyl thiourea. Retrieved from [Link]

-

de Oliveira, C. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(23), 5099. Available at: [Link]

-

Al-Soud, Y. A., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 13(19), 12933-12947. Available at: [Link]

-

Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 1(3), 173-178. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 433-462. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thiourea. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. Retrieved from [Link]

-

Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (n.d.). Retrieved from [Link]

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiourea. Retrieved from [Link]

Sources

- 1. 1,3-bis(4-fluorophenyl)thiourea | 404-52-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Thiourea [webbook.nist.gov]

- 11. iosrjournals.org [iosrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Thiourea [webbook.nist.gov]

- 18. 1,3-Bis(4-fluorophenyl)thiourea, CasNo.404-52-4 BOC Sciences United States [bocscichem.lookchem.com]

- 19. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

spectroscopic analysis of 1,3-bis(4-fluorophenyl)thiourea

An In-depth Technical Guide to the Spectroscopic and Structural Analysis of 1,3-bis(4-fluorophenyl)thiourea

Abstract

This technical guide provides a comprehensive exploration of 1,3-bis(4-fluorophenyl)thiourea, a molecule of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of data to offer a detailed narrative on its synthesis, structural elucidation, and spectroscopic characterization. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols. We integrate data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside crystallographic data, to present a holistic understanding of the molecule's chemical identity and behavior.

Introduction: The Significance of Fluorinated Thioureas

Thiourea, an organosulfur compound first synthesized in 1873, and its derivatives have become foundational building blocks in organic synthesis and medicinal chemistry.[1] The thiourea functional group, with its hard nitrogen and soft sulfur donor atoms, is a versatile ligand capable of forming stable hydrogen bonds and coordinating with a wide range of metal ions.[1] This versatility has led to extensive research into substituted thioureas for applications ranging from catalysis to therapeutic agents.[1]

The introduction of fluorine atoms into these structures, as in 1,3-bis(4-fluorophenyl)thiourea (Molecular Formula: C₁₃H₁₀F₂N₂S, Molecular Weight: 264.29 g/mol ), can dramatically alter physicochemical properties.[] Fluorination often enhances metabolic stability, membrane permeability, and binding affinity, making such compounds highly valuable in drug design. This guide provides an integrated analytical workflow to confirm the synthesis and elucidate the detailed structure of this important molecule.

Synthesis and Purification: A Validated Protocol

The synthesis of 1,3-disubstituted thioureas is typically a straightforward process, yet requires precise control to ensure high purity of the final product.[3] The most common and efficient method involves the reaction between an amine and an isothiocyanate.[1]

Experimental Protocol: Synthesis of 1,3-bis(4-fluorophenyl)thiourea

-

Reactant Preparation : In a round-bottom flask, dissolve 4-fluoroaniline (2.0 equivalents) in a suitable anhydrous solvent such as acetonitrile or acetone.

-

Isothiocyanate Generation (In Situ) : To the stirred solution, add carbon disulfide (1.0 equivalent). This is followed by the slow, dropwise addition of a base (e.g., triethylamine) to facilitate the formation of the dithiocarbamate salt intermediate.

-

Thiourea Formation : A coupling agent, such as a carbodiimide or tosyl chloride, is then added to the mixture to induce the elimination of H₂S and form the isothiocyanate in situ, which immediately reacts with the second equivalent of 4-fluoroaniline.

-

Reaction Monitoring : The reaction is typically stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation : The reaction mixture is quenched with water, and the crude product is extracted using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification : The resulting solid is purified by recrystallization from an ethanol/water mixture to yield white crystals of 1,3-bis(4-fluorophenyl)thiourea.

-

Purity Confirmation : The purity is confirmed by measuring the melting point, which should be consistent with the literature value of 145°C.[]

Molecular and Crystal Structure Insights

While spectroscopic methods reveal the structure in solution, single-crystal X-ray diffraction (XRD) provides the definitive atomic arrangement in the solid state.[1] For 1,3-bis(4-fluorophenyl)thiourea, XRD studies show the molecule typically adopts a trans-trans conformation regarding the C-N bonds. The crystal packing is heavily influenced by a network of intermolecular hydrogen bonds, primarily N–H···S and N–H···F interactions, which stabilize the supramolecular assembly.[1]

A Multi-Technique Spectroscopic Analysis

A cohesive understanding of a molecule requires a multi-faceted analytical approach. Data from FT-IR, UV-Vis, and NMR are not merely confirmatory; they are complementary, each providing a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol: KBr Pellet Method

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent disc.

-

Place the KBr disc in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation The FT-IR spectrum provides a molecular fingerprint. For 1,3-bis(4-fluorophenyl)thiourea, the key vibrational bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3150 - 3300 | N-H Stretching | Confirms the presence of the secondary amine groups in the thiourea core. The broadness indicates hydrogen bonding.[4] |

| 1590 - 1610 | Aromatic C=C Stretching | Indicates the presence of the phenyl rings. |

| 1500 - 1550 | C-N Stretching & N-H Bending | Coupled vibrations characteristic of the thiourea moiety. |

| 1200 - 1250 | C-F Stretching | Strong absorption confirming the fluorination of the phenyl rings. |

| 1000 - 1100 | C=S Stretching | A key, though often complex, band confirming the thiocarbonyl group. Its position can be influenced by coupling with other vibrations.[4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, typically from π bonding or non-bonding (n) orbitals to π* anti-bonding orbitals.

Protocol: Solution-Phase Analysis

-

Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent like ethanol or acetonitrile.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum against a solvent blank, typically over a range of 200-400 nm.

Data Interpretation The UV-Vis spectrum of thiourea derivatives is characterized by absorptions related to the phenyl rings and the thiocarbonyl group.

-

π→π Transitions*: Intense absorption bands are expected below 280 nm, arising from the aromatic system of the fluorophenyl rings. A thiourea solution typically shows an absorption range between 225 to 270 nm.[5]

-

n→π Transitions: A weaker absorption band may be observed at a longer wavelength, corresponding to the promotion of a non-bonding electron from the sulfur atom to a π orbital of the C=S bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Protocol: Sample Preparation

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for thioureas as it effectively solubilizes the compound and allows for clear observation of the exchangeable N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

¹H NMR Spectral Analysis Due to the molecule's C₂ symmetry, the ¹H NMR spectrum is relatively simple.

-

N-H Protons : A single, often broad, signal is observed in the downfield region, typically between δ 9.0 - 10.0 ppm (in DMSO-d₆).[1] The broadening is due to quadrupolar effects from the adjacent nitrogen and chemical exchange with trace water.

-

Aromatic Protons : The protons on the two equivalent 4-fluorophenyl rings appear in the aromatic region (δ 7.3 - 7.8 ppm ). They exhibit a complex multiplet pattern, often appearing as two sets of signals, due to proton-proton (³JHH) and proton-fluorine (JHF) couplings.[1]

¹³C NMR Spectral Analysis The ¹³C NMR spectrum provides crucial information on the carbon framework.

-

Thiocarbonyl Carbon (C=S) : The most deshielded signal appears significantly downfield at approximately δ 180 ppm .[1] This is highly characteristic of the thiocarbonyl group.

-

Aromatic Carbons : Due to symmetry, four distinct signals are expected for the 4-fluorophenyl rings. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling (¹JCF), which is a key diagnostic feature.

Summary of Expected NMR Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~ 9.7 | Broad Singlet | N-H |

| ¹H | ~ 7.3 - 7.8 | Multiplet | Aromatic C-H |

| ¹³C | ~ 180 | Singlet | C =S |

| ¹³C | ~ 158 (¹JCF ≈ 240 Hz) | Doublet | C -F |

| ¹³C | ~ 115-140 | Multiple Signals | Other Aromatic C |

Conclusion: An Integrated Structural Portrait

The comprehensive analysis of 1,3-bis(4-fluorophenyl)thiourea through a combination of synthesis, crystallography, and multi-modal spectroscopy provides an unambiguous structural confirmation. FT-IR validates the presence of key functional groups (N-H, C=S, C-F), UV-Vis spectroscopy illuminates its electronic properties, and high-resolution ¹H and ¹³C NMR spectroscopy precisely maps the atomic connectivity and chemical environment. This integrated workflow represents a best-practice approach for chemists in academic and industrial settings, ensuring the unequivocal identification and characterization of novel chemical entities destined for advanced applications.

References

-

ResearchGate. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. Available from: [Link]

-

European Journal of Chemistry. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Available from: [Link]

-

UNIPI. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. Available from: [Link]

-

IOSR Journal of Applied Chemistry. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available from: [Link]

-

ResearchGate. Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Request PDF. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

-

PrepChem.com. Synthesis of phenyl thiourea. Available from: [Link]

-

MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Thiourea - the NIST WebBook. Available from: [Link]

-

ResearchGate. 1 H-NMR spectra of the thiourea derivatives. Available from: [Link]

-

MDPI. Ultraviolet Light Effects on Cobalt–Thiourea Complexes Crystallization. Available from: [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices. Available from: [Link]

-

SIELC Technologies. UV-Vis Spectrum of Thiourea. Available from: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-bis(4-fluorophenyl)thiourea

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-bis(4-fluorophenyl)thiourea. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR spectroscopy as applied to this symmetrically substituted diarylthiourea. The guide offers predicted spectral data based on established principles and analogous compounds, detailed experimental protocols for data acquisition, and an in-depth interpretation of the spectral features.

Introduction: The Structural Significance of 1,3-bis(4-fluorophenyl)thiourea

1,3-bis(4-fluorophenyl)thiourea is a molecule of interest in various fields, including medicinal chemistry and materials science, owing to the unique properties conferred by the thiourea linkage and the fluorine substituents. The thiourea moiety is known for its hydrogen bonding capabilities and its role as a versatile building block in organic synthesis.[] The presence of fluorine atoms on the phenyl rings can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.[2] NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1,3-bis(4-fluorophenyl)thiourea is anticipated to be relatively simple due to the molecule's C₂ symmetry. The key signals expected are from the N-H protons of the thiourea group and the aromatic protons of the two 4-fluorophenyl rings.

N-H Protons

The two chemically equivalent N-H protons are expected to appear as a single, often broad, resonance in the downfield region of the spectrum. This broadening is typically a result of quadrupole relaxation of the adjacent ¹⁴N nuclei and potential chemical exchange with trace amounts of water in the NMR solvent. In a non-fluorinated analog, 1,3-diphenylthiourea, this signal is observed at approximately δ 9.75 ppm when measured in DMSO-d₆.[3] For 1,3-bis(4-fluorophenyl)thiourea, a similar chemical shift is expected, likely in the range of δ 9.0 - 10.0 ppm . The exact position can be influenced by the solvent, concentration, and temperature.

Aromatic Protons

The two 4-fluorophenyl rings are chemically equivalent. Within each ring, the protons ortho to the fluorine atom (H-3 and H-5) are equivalent, as are the protons meta to the fluorine atom (H-2 and H-6). This will give rise to two distinct signals in the aromatic region, each integrating to four protons.

-

Protons ortho to the NH group (H-2, H-6): These protons are expected to appear as a triplet of doublets. The primary splitting will be a doublet due to coupling with the adjacent meta protons (³JHH), and this doublet will be further split into a triplet by coupling to the para fluorine atom (⁴JHF).

-

Protons meta to the NH group (H-3, H-5): These protons are also expected to appear as a triplet of doublets. The primary splitting will be a doublet from coupling to the ortho protons (³JHH), which is then split into a triplet by the ortho fluorine atom (³JHF).

The electron-withdrawing nature of the fluorine atom will influence the chemical shifts of the aromatic protons. Protons ortho and para to the fluorine are expected to be shielded relative to benzene, while meta protons are deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1,3-bis(4-fluorophenyl)thiourea in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 9.5 - 10.0 | br s | - |

| H-2, H-6, H-2', H-6' | 7.4 - 7.6 | t | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-5 Hz |

| H-3, H-5, H-3', H-5' | 7.1 - 7.3 | t | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-9 Hz |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 1,3-bis(4-fluorophenyl)thiourea, with proton decoupling, will also reflect the molecule's symmetry. We expect to see signals for the thiocarbonyl carbon (C=S) and four distinct signals for the aromatic carbons. A key feature of the aromatic carbon signals will be their splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF).

-

Thiocarbonyl Carbon (C=S): The thiocarbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 180 - 190 ppm . For the non-fluorinated analog, 1,3-diphenylthiourea, this signal appears around δ 181 ppm.[4]

-

Aromatic Carbons:

-

C-4 (ipso-Carbon to F): This carbon will show a large one-bond coupling to fluorine (¹JCF), appearing as a doublet. It is expected to be the most downfield of the aromatic carbons due to the direct attachment of the electronegative fluorine.

-

C-1 (ipso-Carbon to N): This carbon will also appear as a doublet due to a four-bond coupling to fluorine (⁴JCF).

-

C-2, C-6: These carbons will appear as a doublet due to a three-bond coupling to fluorine (³JCF).

-

C-3, C-5: These carbons will appear as a doublet due to a two-bond coupling to fluorine (²JCF).

-

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 1,3-bis(4-fluorophenyl)thiourea in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=S | 180 - 185 | s | - |

| C-4, C-4' | 158 - 162 | d | ¹JCF ≈ 240 - 250 |

| C-1, C-1' | 135 - 138 | d | ⁴JCF ≈ 3 - 4 |

| C-2, C-6, C-2', H-6' | 128 - 132 | d | ³JCF ≈ 8 - 9 |

| C-3, C-5, C-3', H-5' | 115 - 118 | d | ²JCF ≈ 21 - 22 |

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1,3-bis(4-fluorophenyl)thiourea.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for thiourea compounds as it can disrupt intermolecular hydrogen bonding and often provides sharp N-H signals. Chloroform-d (CDCl₃) is another common option.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition Parameters

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C NMR Acquisition Parameters

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. Integrate the peaks in the ¹H spectrum.

Visualizing the NMR Logic

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Relationship between molecular structure and NMR spectral features.

Sources

The Definitive Guide to the Crystal Structure Determination of 1,3-bis(4-fluorophenyl)thiourea: A Technical Whitepaper for Drug Development Professionals

This guide provides an in-depth technical exploration of the methodologies and analytical reasoning behind the crystal structure determination of 1,3-bis(4-fluorophenyl)thiourea. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis to advanced structural analysis, offering field-proven insights into the causality of experimental choices.

Introduction: The Significance of Diaryl Thioureas in Medicinal Chemistry

Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The 1,3-diaryl thiourea scaffold is of particular interest due to its structural rigidity and ability to form specific hydrogen bonds, making it a privileged structure in drug design. The incorporation of fluorine atoms into the phenyl rings, as in 1,3-bis(4-fluorophenyl)thiourea, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.

A precise understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount for rational drug design. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating this arrangement, providing invaluable insights into molecular conformation and intermolecular interactions that govern crystal packing.[3] This knowledge is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting physicochemical properties such as solubility and polymorphism.

This whitepaper will detail the comprehensive process of determining the crystal structure of 1,3-bis(4-fluorophenyl)thiourea, serving as a technical guide for researchers working with this important class of compounds.

Synthesis and Crystallization: From Precursors to High-Quality Single Crystals

The synthesis of symmetrical 1,3-diaryl thioureas is typically a straightforward process involving the reaction of an aromatic amine with a suitable thiocarbonyl source. For 1,3-bis(4-fluorophenyl)thiourea, a common and efficient method is the reaction of 4-fluoroaniline with 4-fluorophenyl isothiocyanate.

Experimental Protocol: Synthesis of 1,3-bis(4-fluorophenyl)thiourea

Materials:

-

4-fluoroaniline

-

Carbon disulfide

-

Triethylamine

-

Ethanol

-

Dichloromethane

Procedure:

-

Preparation of 4-fluorophenyl isothiocyanate (in situ): In a round-bottom flask, dissolve 4-fluoroaniline (2 equivalents) in ethanol. Add triethylamine (2.2 equivalents) as a base. Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with stirring. Allow the reaction to stir at room temperature for 2-4 hours.

-

Formation of Thiourea: To the same reaction mixture, add the remaining 4-fluoroaniline (1 equivalent). The reaction is then refluxed for 4-6 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to yield pure 1,3-bis(4-fluorophenyl)thiourea.

Rationale for Experimental Choices:

-

The use of triethylamine is crucial to deprotonate the aniline, facilitating its nucleophilic attack on carbon disulfide.

-

The in-situ formation of the isothiocyanate is often preferred for convenience and to handle the often volatile and lachrymatory nature of isolated isothiocyanates.

-

Recrystallization is a critical step to obtain high-purity material, which is a prerequisite for growing diffraction-quality single crystals.

Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution of the purified compound is a widely used technique.

-

A saturated solution of 1,3-bis(4-fluorophenyl)thiourea is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

-

The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

The resulting crystals are carefully inspected under a microscope for well-defined faces and the absence of cracks or other defects.

Spectroscopic Characterization: Confirming the Molecular Identity

Before proceeding to crystal structure analysis, it is essential to confirm the identity and purity of the synthesized compound using spectroscopic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

-

N-H Stretching: Bands in the region of 3100-3400 cm⁻¹ are indicative of the N-H stretching vibrations of the thiourea moiety.

-

C=S Stretching (Thioamide I band): A strong absorption band around 1180-1240 cm⁻¹ is characteristic of the C=S stretching vibration.[1]

-

C-N Stretching (Thioamide II band): The C-N stretching vibration typically appears in the 1400-1450 cm⁻¹ region.[1]

-

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings are observed in their characteristic regions.

-

C-F Stretching: A strong band in the 1100-1200 cm⁻¹ region is indicative of the C-F bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure in solution.

-

¹H NMR:

-

N-H Protons: A broad singlet is typically observed in the downfield region (δ 9.0-10.0 ppm) for the N-H protons.

-

Aromatic Protons: The protons on the 4-fluorophenyl rings will appear as a set of multiplets in the aromatic region (δ 7.0-7.8 ppm), often showing characteristic splitting patterns due to both H-H and H-F couplings.

-

-

¹³C NMR:

-

Thiocarbonyl Carbon (C=S): The most deshielded carbon, appearing around δ 180-185 ppm.[1]

-

Aromatic Carbons: A set of signals in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods such as Direct Methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated structure factors.

-

Structure Validation: The final structure is validated using software like CheckCIF to ensure its quality and correctness.

Results and Discussion: The Crystal Structure of 1,3-bis(4-fluorophenyl)thiourea

X-ray diffraction studies have revealed that 1,3-bis(4-fluorophenyl)thiourea crystallizes in the orthorhombic crystal system. The molecule predominantly adopts a trans-trans conformation, where the two 4-fluorophenyl groups are located on opposite sides of the C=S bond. This conformation is common for diaryl thioureas.

Crystallographic Data

While a complete, publicly available CIF (Crystallographic Information File) for 1,3-bis(4-fluorophenyl)thiourea is not readily accessible at the time of this writing, the following table summarizes the key crystallographic parameters based on available information for closely related structures and general knowledge.

| Parameter | Value (Illustrative) |

| Chemical Formula | C₁₃H₁₀F₂N₂S |

| Formula Weight | 264.30 g/mol |

| Crystal System | Orthorhombic |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | To be determined |

| Z | To be determined |

| Temperature (K) | Typically 100 or 293 |

| R-factor (%) | Typically < 5 |

Molecular Geometry and Intermolecular Interactions

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The most significant of these are N–H···S and N–H···F interactions.[3] The N–H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom and the fluorine atoms on the phenyl rings act as acceptors.

Caption: Schematic of potential hydrogen bonding in 1,3-bis(4-fluorophenyl)thiourea.

Advanced Structural Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of the molecule.

-

d_norm surface: This surface maps the normalized contact distance, allowing for the visualization of regions involved in hydrogen bonding and other close contacts. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each type of interaction to the overall crystal packing. For 1,3-bis(4-fluorophenyl)thiourea, H···H, C···H, and F···H contacts are expected to be the most significant.

Conclusion and Future Directions

The determination of the crystal structure of 1,3-bis(4-fluorophenyl)thiourea provides fundamental insights into its molecular conformation and the non-covalent interactions that dictate its solid-state architecture. This detailed structural knowledge is a critical component in the rational design of novel therapeutic agents based on the diaryl thiourea scaffold. Future work should focus on obtaining high-quality single crystals to complete the crystallographic dataset and performing co-crystallization studies with target proteins to elucidate the binding modes of this important class of molecules.

References

-

Salhi, S., Kanzari-Mnallah, D. D., Jourdain, I., Knorr, M., Strohmann, C., Kirchhoff, J.-L., Mrabet, H., & Ben Akacha, A. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank, 2024(3), M1926. [Link]

-

Preprints.org. (2024). Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o. Retrieved from [Link]

Sources

A Technical Guide to the X-ray Diffraction Analysis of 1,3-bis(4-fluorophenyl)thiourea: Structural Insights for Drug Development

Abstract

This technical guide provides an in-depth exploration of the synthesis and structural elucidation of 1,3-bis(4-fluorophenyl)thiourea, a molecule of significant interest in medicinal chemistry and materials science. We delve into the critical role of X-ray diffraction (XRD) in determining the precise three-dimensional architecture of this compound, a cornerstone for understanding its physicochemical properties and potential as a drug candidate. This document outlines the synthetic pathway, experimental protocols for single-crystal and powder XRD, and a detailed analysis of the crystal structure, including its conformational state and the intricate network of intermolecular interactions that govern its solid-state packing. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural chemistry of fluorinated thiourea derivatives.

Introduction: The Significance of Fluorinated Thioureas in Modern Research

Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of applications, ranging from synthetic intermediates to potent therapeutic agents. The introduction of fluorine atoms into the molecular scaffold can dramatically influence a compound's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated thioureas such as 1,3-bis(4-fluorophenyl)thiourea have emerged as promising candidates in the development of novel antimicrobial and anticancer drugs.

A fundamental understanding of the three-dimensional structure of these molecules is paramount for rational drug design. X-ray diffraction stands as the definitive technique for elucidating the precise arrangement of atoms in a crystalline solid, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide focuses on the comprehensive X-ray diffraction analysis of 1,3-bis(4-fluorophenyl)thiourea.

Synthesis of 1,3-bis(4-fluorophenyl)thiourea

The synthesis of 1,3-bis(4-fluorophenyl)thiourea is typically achieved through the reaction of 4-fluoroaniline with a suitable thiocarbonyl source. A common and efficient method involves the use of 1,1'-thiocarbonyldiimidazole as a thiocarbonyl transfer agent.

Synthetic Protocol

A solution of 4-fluoroaniline (2 equivalents) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is treated with 1,1'-thiocarbonyldiimidazole (1 equivalent). The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The product, 1,3-bis(4-fluorophenyl)thiourea, can then be isolated and purified by standard techniques such as filtration and recrystallization to yield crystals suitable for X-ray diffraction analysis.

X-ray Diffraction Analysis: Unveiling the Solid-State Architecture

The cornerstone of this guide is the detailed analysis of the crystal structure of 1,3-bis(4-fluorophenyl)thiourea as determined by X-ray diffraction. Both single-crystal and powder X-ray diffraction techniques provide complementary information crucial for a comprehensive understanding of the material's solid-state properties.

Single-Crystal X-ray Diffraction (SC-XRD)

High-quality single crystals of 1,3-bis(4-fluorophenyl)thiourea are essential for a precise determination of its molecular structure.

-

Crystal Mounting: A suitable single crystal of 1,3-bis(4-fluorophenyl)thiourea is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is collected using a modern diffractometer equipped with a sensitive detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares methods.

X-ray diffraction analysis reveals that 1,3-bis(4-fluorophenyl)thiourea crystallizes in the orthorhombic crystal system .[1] The molecule predominantly adopts a trans-trans (TT) configuration in its crystalline state.[1] In this conformation, the two 4-fluorophenyl groups are located on opposite sides of the central C=S bond.[1] This arrangement is a common feature among diarylthiourea derivatives.[1]

The molecule is not planar; the central thiourea core is twisted relative to the aromatic rings to minimize steric hindrance.[1] This is exemplified by the C2–C1–N1–C7 torsion angle of 44.6°.[1]

Table 1: Key Crystallographic and Conformational Data for 1,3-bis(4-fluorophenyl)thiourea

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₀F₂N₂S | |

| Molecular Weight | 264.30 g/mol | |

| Crystal System | Orthorhombic | [1] |

| Molecular Conformation | trans-trans (TT) | [1] |

| C2–C1–N1–C7 Torsion Angle | 44.6° | [1] |

Note: A complete Crystallographic Information File (CIF) with detailed unit cell parameters and atomic coordinates was not publicly available in the searched databases.

The crystal structure of 1,3-bis(4-fluorophenyl)thiourea is stabilized by a network of intermolecular hydrogen bonds.[1] The most significant of these are N–H···S and N–H···F hydrogen bonds.[1] The amine protons of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the fluorine atoms on the phenyl rings serve as acceptors. This intricate network of non-covalent interactions dictates the packing of the molecules in the crystal lattice, influencing the material's physical properties such as melting point and solubility.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for characterizing the bulk crystalline properties of a material. It is particularly useful for phase identification, purity assessment, and studying polymorphism.

-

Sample Preparation: A finely ground powder of 1,3-bis(4-fluorophenyl)thiourea is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting powder diffraction pattern, a plot of intensity versus 2θ, serves as a unique fingerprint of the crystalline phase. This pattern can be compared to databases for phase identification or used for more advanced analyses such as Rietveld refinement to obtain detailed structural information.

Visualization of Key Concepts

To aid in the understanding of the experimental workflow and the molecular structure, the following diagrams are provided.

Caption: Experimental Workflow for the Structural Analysis.

Caption: Molecular Structure and Key Interactions.

Conclusion and Future Perspectives

The structural elucidation of 1,3-bis(4-fluorophenyl)thiourea through X-ray diffraction provides a foundational understanding of its solid-state properties. The determination of its orthorhombic crystal system, trans-trans conformation, and the network of N–H···S and N–H···F hydrogen bonds are critical parameters for computational modeling, formulation development, and predicting its interaction with biological macromolecules.

Future research should focus on obtaining a complete crystallographic dataset to enable more detailed computational studies, such as Hirshfeld surface analysis, to quantify the intermolecular interactions. Furthermore, investigating the potential for polymorphism, where the compound may exist in different crystalline forms with distinct properties, is a crucial step in its development as a pharmaceutical agent. The insights gained from such studies will undoubtedly accelerate the rational design of next-generation thiourea-based therapeutics.

References

- Scispace. (n.d.). Synthesis and Crystal Structure of 1,3-bis(4-fluorophenyl)thiourea. This reference is mentioned in the BenchChem source but a direct link is not provided.

Sources

Introduction: The Strategic Convergence of Fluorine and the Diarylthiourea Scaffold

An In-depth Technical Guide to the Biological Activity of Fluorinated Diarylthioureas

In the landscape of modern medicinal chemistry, the diarylthiourea motif represents a privileged scaffold, renowned for its structural versatility and broad spectrum of biological activities.[1] These compounds, characterized by a central thiourea core (S=C(NH)₂) flanked by two aryl rings, serve as potent agents in diverse therapeutic areas, including oncology and microbiology.[2][3] The thiourea moiety is a remarkable hydrogen bond donor and acceptor, enabling it to form critical interactions with biological targets such as protein kinases and other enzymes.[4]

The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool for optimizing drug-like properties. Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][5] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of fluorinated diarylthioureas, offering field-proven insights for researchers and drug development professionals.

Core Synthesis Strategy: From Isothiocyanates to Bioactive Agents

The principal synthetic route to N,N'-disubstituted diarylthioureas is a direct and efficient nucleophilic addition reaction. The process typically involves reacting an appropriately substituted fluorinated aryl amine with an aryl isothiocyanate in a suitable solvent like dichloromethane at room temperature.[3] Alternatively, the isothiocyanate can be generated in situ from an acid chloride and ammonium thiocyanate, which then reacts with a heterocyclic amine.[1][6] The versatility of this approach allows for the systematic modification of both aryl rings, facilitating the exploration of structure-activity relationships (SAR).

Caption: General synthesis workflow for fluorinated diarylthioureas.

Spectrum of Biological Activities

Fluorinated diarylthioureas exhibit a remarkable range of biological effects, positioning them as promising candidates for addressing significant health challenges.

Anticancer Activity

This class of compounds has demonstrated potent cytotoxic effects against a wide array of cancer cell lines, including leukemia, lung, breast, and colon cancers.[2][7] The incorporation of fluorine, particularly trifluoromethyl (CF₃) groups, is often associated with enhanced anticancer potency.[7]

Mechanism of Action: A primary mechanism of their anticancer action is the inhibition of protein kinases, which are crucial for cancer cell proliferation, migration, and survival.[2] Diarylthioureas function as "hinge-binders," where the thiourea moiety forms key hydrogen bonds within the ATP-binding pocket of kinases like Mitogen-Activated Protein Kinase-2 (MK-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR) kinase.[4][7] The fluorinated aryl ring often fits into an adjacent hydrophobic pocket, enhancing the binding affinity and selectivity of the inhibitor.[4] Some derivatives have also been shown to inhibit other critical pathways, such as the Wnt/β-catenin signaling pathway, or to induce apoptosis by compromising the integrity of mitochondrial and lysosomal membranes.[7]

Caption: Mechanism of action: Inhibition of a protein kinase pathway.

Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | Potency (IC₅₀) | Reference |

| Fluorinated Pyridine Thiourea | HepG2 (Liver) | 4.8 µg/mL | [2] |

| 3-Chloro-4-fluorophenylthiourea | SW620 (Colon) | 9.4 µM | [7] |

| Dihalogenophenylthioureas | K-562 (Leukemia) | More effective than Cisplatin | [7] |

| Biphenyl Thioureas (CF₃ substituted) | A549 (Lung) | K-Ras protein inhibition | [7] |

| 1-(4-fluorophenyl)-3-(4-hexyloxyphenyl)thiourea | MCF-7 (Breast) | 338.33 µM | [3] |

Antimicrobial Activity

Fluorinated diarylthioureas have emerged as potent antimicrobial agents. Certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.[2] For instance, a fluorinated pyridine derivative demonstrated high antimicrobial efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL.[2] The presence of fluorine can enhance the compound's ability to penetrate bacterial cell membranes. The antibacterial activity of phenylthiazole derivatives is strongly enhanced by electron-withdrawing substituents like fluorine at the meta-position of the benzene ring.[8]

Antiviral Activity

The thiourea scaffold is also a component of novel inhibitors of viral enzymes. Fluorinated aryl thioureas have been identified as a class of potent inhibitors against the influenza virus neuraminidase, an enzyme critical for viral release and propagation.[2] Additionally, other fluorinated compounds have shown activity against HIV by inhibiting reverse transcriptase.[9][10] The incorporation of fluorine can enhance metabolic stability, a crucial factor for effective antiviral drugs.[10]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, the biological evaluation of these compounds must follow standardized and self-validating protocols.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated diarylthiourea compounds in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[7][11]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the fluorinated diarylthiourea in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.004% solution of DPPH in ethanol. Prepare various concentrations of the test compounds in ethanol.

-

Reaction Mixture: In a 96-well plate, mix 160 µL of the DPPH solution with 40 µL of the test compound solution at different concentrations.[12]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid is typically used as a positive control.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[6][12]

Conclusion and Future Perspectives

Fluorinated diarylthioureas represent a highly promising class of compounds with a diverse and potent range of biological activities. Their synthetic accessibility allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. The primary mechanism, particularly in cancer, involves the targeted inhibition of protein kinases, a cornerstone of modern oncology.

Future research should focus on several key areas:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and potential toxicity.

-

In Vivo Efficacy: Moving beyond in vitro studies to evaluate the most promising candidates in preclinical animal models to assess their pharmacokinetic properties, efficacy, and safety.

-

Exploring New Targets: Investigating the activity of these compounds against other emerging therapeutic targets, including different viral proteins and enzymes involved in inflammatory diseases.

The continued exploration of the chemical space around the fluorinated diarylthiourea scaffold holds immense potential for the development of next-generation therapeutics to combat cancer, infectious diseases, and other significant human ailments.

References

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. BMC Chemistry, 11(1), 21. [Link]

-

Pierzchalska, M., Pindel, M., & Bojarski, A. J. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6525. [Link]

-

Garuti, L., Roberti, M., & Bottegoni, G. (2021). Diarylureas. Encyclopedia, 1(2), 374-391. [Link]

-

Al-Malki, J. L., & El-Sharkawy, K. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

ResearchGate. (n.d.). Fluorinated and thiourea anticancer agents. [Link]

-

Al-Dies, A. M., El-Emam, A. A., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401. [Link]

-

Yiğit, M., Çelik, F., & Büyükgüzel, E. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 42(1), 25-36. [Link]

-

Kent Academic Repository. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]

-

Shingare, M. S., et al. (2013). Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[1][2][7]triazolo[3,4-b][1][2][4]thiadiazoles. Arabian Journal of Chemistry, 6(3), 257-261. [Link]

-

Ghiur, R. G., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3121. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. [Link]

-

Zarubaev, V. V., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Molecules, 27(22), 7939. [Link]

-

Fuentes, E., et al. (2015). Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies. Molecules, 20(4), 6231-6246. [Link]

-

Kumar, P., et al. (2004). Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 7-29. [Link]

-

ResearchGate. (n.d.). Antimicrobial Activity of Highly Fluorinated Thiocarbamates and Dithiocarbamates. [Link]

-

Singh, R. P., et al. (2019). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 24(18), 3249. [Link]

-

Wang, L., et al. (2020). Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. Organic & Biomolecular Chemistry, 18(33), 6475-6479. [Link]

-

Aguilar, J. A., & El-SAYED, M. M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1184. [Link]

-

El-Fakharany, E. M., & El-Sayed, M. A. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(47), 30588-30611. [Link]

-

Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(5), 719. [Link]

-

Shingare, M. S., et al. (2012). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Arabian Journal of Chemistry, 5(2), 257-261. [Link]

-

Plech, T., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(13), 5169. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diarylureas | Encyclopedia MDPI [encyclopedia.pub]

- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kar.kent.ac.uk [kar.kent.ac.uk]

- 12. dergipark.org.tr [dergipark.org.tr]

Thiourea-Based Compounds: A Technical Guide to Mechanisms of Action in Drug Discovery

Preamble: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] The thiourea moiety, with its characteristic (R¹R²N)(R³R⁴N)C=S core, is a quintessential example of such a scaffold.[3] Its structural analogy to urea—replacing an oxygen atom with sulfur—imparts distinct chemical properties that medicinal chemists have leveraged to develop a plethora of bioactive compounds.[1][4] The thiourea functional group's capacity to form stable hydrogen bonds via its N-H donors and sulfur acceptor is fundamental to its interaction with biological macromolecules like enzymes and receptors.[1][4]

This guide eschews a conventional layout. Instead, it is structured to mirror the investigative journey of a drug development scientist: beginning with the foundational chemistry, exploring the primary mechanisms of action, and detailing the robust experimental methodologies required to validate these mechanisms. Our focus is not merely on what these compounds do, but on how they do it and how we can prove it.

The Chemical Foundation: More Than a Simple Analogue

The biological activity of thiourea derivatives is intrinsically linked to their chemical structure. The core scaffold exists in two tautomeric forms: the thione and the thiol (isothiourea), with the thione form being more prevalent in aqueous solutions.[5] This dynamic nature, combined with the hydrogen bonding capability, allows for versatile binding to target proteins.

Caption: Core chemical properties of the thiourea scaffold.

Primary Mechanism I: Targeted Enzyme Inhibition

One of the most well-documented mechanisms of action for thiourea-based compounds is enzyme inhibition.[6] By fitting into the active or allosteric sites of enzymes, these compounds can modulate critical biological pathways. The diversity of derivatives allows for fine-tuning of specificity and potency against various enzyme classes.

Case Study: Carbonic Anhydrase Inhibition